3-Bromo-5-nitro-2-(trifluoromethyl)toluene
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Overview
Description
3-Bromo-5-nitro-2-(trifluoromethyl)toluene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a bromine atom, a nitro group, and a trifluoromethyl group attached to a toluene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-nitro-2-(trifluoromethyl)toluene can be achieved through several methods. One common approach involves the nitration of 3-bromo-2-(trifluoromethyl)toluene using a mixture of nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process .
Industrial Production Methods
For industrial-scale production, the compound can be synthesized by reacting benzotrichloride with hydrogen fluoride in a pressurized reactor. This method is efficient and allows for the large-scale production of the compound .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-nitro-2-(trifluoromethyl)toluene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide can be used for substitution reactions.
Reduction: Catalysts like palladium on carbon (Pd/C) are commonly used for the reduction of the nitro group.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) are used for oxidation reactions.
Major Products
Substitution: Products depend on the nucleophile used, such as methoxy derivatives.
Reduction: The major product is the corresponding amine.
Oxidation: The major product is the corresponding carboxylic acid.
Scientific Research Applications
3-Bromo-5-nitro-2-(trifluoromethyl)toluene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound is used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-5-nitro-2-(trifluoromethyl)toluene involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine: Similar in structure but contains a pyridine ring instead of a toluene ring.
2-Chloro-5-nitro-α,α,α-trifluorotoluene: Contains a chlorine atom instead of a bromine atom.
Uniqueness
3-Bromo-5-nitro-2-(trifluoromethyl)toluene is unique due to the combination of its bromine, nitro, and trifluoromethyl groups, which impart distinct chemical reactivity and biological activity. The presence of these groups makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Properties
Molecular Formula |
C8H5BrF3NO2 |
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Molecular Weight |
284.03 g/mol |
IUPAC Name |
1-bromo-3-methyl-5-nitro-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H5BrF3NO2/c1-4-2-5(13(14)15)3-6(9)7(4)8(10,11)12/h2-3H,1H3 |
InChI Key |
YSIPVASREJGWSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C(F)(F)F)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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